![molecular formula C15H15NO2S B158468 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-64-6](/img/structure/B158468.png)
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid, also known as ATPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of glutamate receptor agonists and is known to activate the AMPA subtype of glutamate receptors.
Applications De Recherche Scientifique
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential applications in scientific research. It is known to activate the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been used to study the role of AMPA receptors in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes.
Mécanisme D'action
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid binds to the AMPA subtype of glutamate receptors and activates them, leading to an increase in the influx of calcium ions into the postsynaptic neuron. This results in the depolarization of the neuron and the generation of an action potential. The activation of AMPA receptors is also known to trigger various intracellular signaling pathways that are involved in synaptic plasticity and memory formation.
Effets Biochimiques Et Physiologiques
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic transmission and long-term potentiation (LTP) in the hippocampus, a brain region involved in learning and memory processes. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has also been shown to increase the release of various neurotransmitters, such as dopamine and acetylcholine, which are involved in cognitive processes. In addition, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is its specificity for the AMPA subtype of glutamate receptors. This allows researchers to selectively activate these receptors and study their role in various physiological and pathological conditions. However, one of the limitations of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is its short half-life, which makes it difficult to study its long-term effects. In addition, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is known to have some off-target effects on other glutamate receptor subtypes, which may complicate its use in some experimental settings.
Orientations Futures
There are several future directions for research on 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of more potent and selective AMPA receptor agonists that can be used to study the role of these receptors in more detail. In addition, there is a need for more studies to investigate the long-term effects of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid on synaptic plasticity and memory formation. Another area of interest is the development of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is known to activate the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has a range of biochemical and physiological effects and has been used to investigate the mechanisms underlying synaptic plasticity and learning and memory processes. While 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid has some limitations, it remains a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions.
Méthodes De Synthèse
The synthesis of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-allyl-2-bromothiazole with 2-bromo-4-(4-methoxyphenyl)propanoic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid. This synthesis method has been optimized to produce high yields of 2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid with good purity.
Propriétés
Numéro CAS |
138568-64-6 |
|---|---|
Nom du produit |
2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C15H15NO2S |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-[4-(4-prop-2-enyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H15NO2S/c1-3-4-13-9-19-14(16-13)12-7-5-11(6-8-12)10(2)15(17)18/h3,5-10H,1,4H2,2H3,(H,17,18) |
Clé InChI |
MJZPONBYQLPUJC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CC=C)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



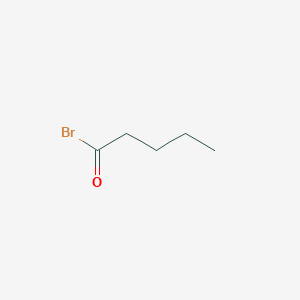
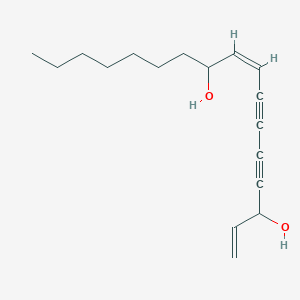
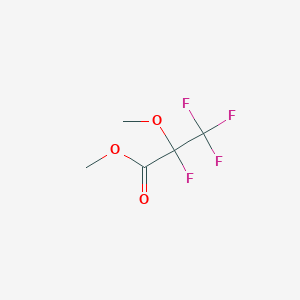
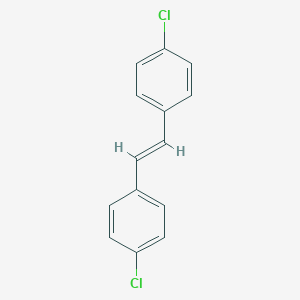
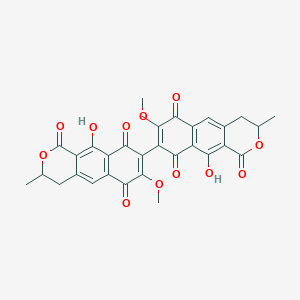
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
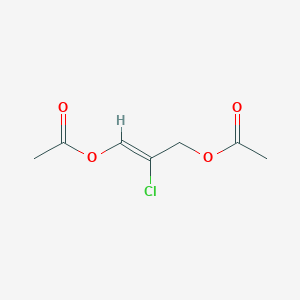
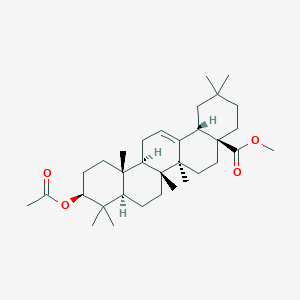
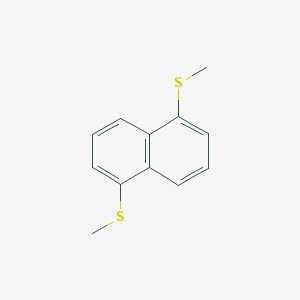
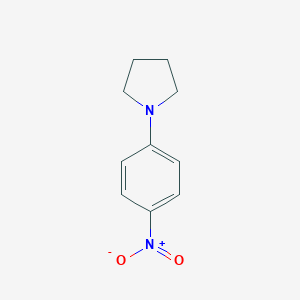
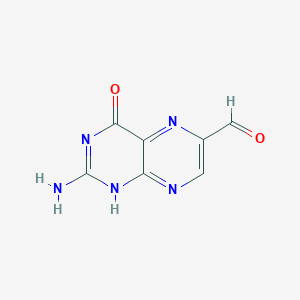
![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)
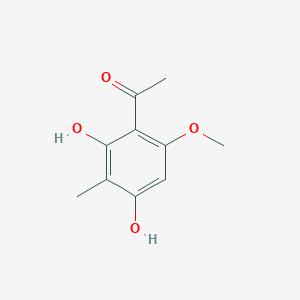
![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)